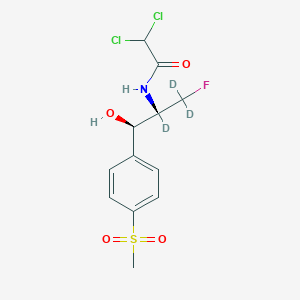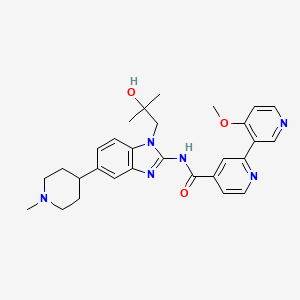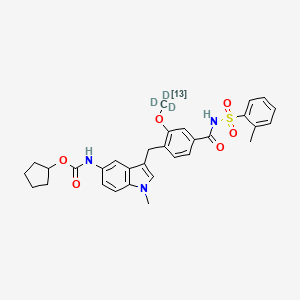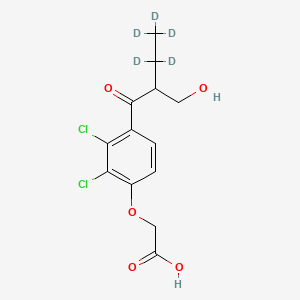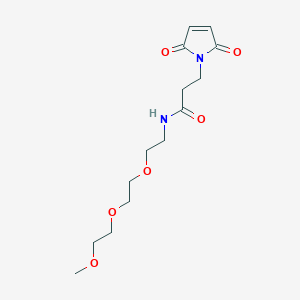
m-PEG3-Mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG3-Mal, also known as methoxy-polyethylene glycol-maleimide, is a compound that contains a maleimide group. The maleimide group reacts specifically with thiol groups to form a covalent sulfur-carbon bond. The methoxy-polyethylene glycol modification increases the aqueous solubility of the resulting compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
m-PEG3-Mal is synthesized by reacting methoxy-polyethylene glycol with maleic anhydride. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the maleimide group.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG3-Mal undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine and glutathione.
Catalysts: Catalysts such as triethylamine are often used to facilitate the reaction.
Major Products Formed
The primary product formed from the reaction of this compound with thiol groups is a thioether-linked compound, which is highly stable and water-soluble .
Wissenschaftliche Forschungsanwendungen
m-PEG3-Mal has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of m-PEG3-Mal involves the formation of covalent bonds with thiol groups on target molecules. This reaction is highly specific and results in the formation of stable thioether bonds. The maleimide group acts as an electrophile, reacting with nucleophilic thiol groups to form the covalent bond . This mechanism is commonly exploited in the synthesis of PROTACs (proteolysis-targeting chimeras), where this compound serves as a linker between two ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxy-polyethylene glycol-succinimidyl carbonate: Similar in structure but contains a succinimidyl carbonate group instead of a maleimide group.
Methoxy-polyethylene glycol-amine: Contains an amine group instead of a maleimide group.
Uniqueness
m-PEG3-Mal is unique due to its maleimide group, which provides specific reactivity with thiol groups, making it highly useful in bioconjugation and drug delivery applications . Its ability to form stable thioether bonds distinguishes it from other polyethylene glycol derivatives .
Eigenschaften
Molekularformel |
C14H22N2O6 |
|---|---|
Molekulargewicht |
314.33 g/mol |
IUPAC-Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C14H22N2O6/c1-20-8-9-22-11-10-21-7-5-15-12(17)4-6-16-13(18)2-3-14(16)19/h2-3H,4-11H2,1H3,(H,15,17) |
InChI-Schlüssel |
HLNVZOMYZDTOFK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
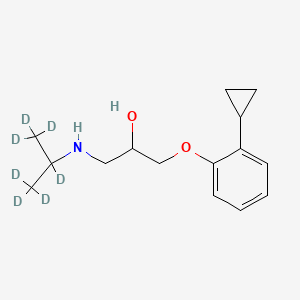
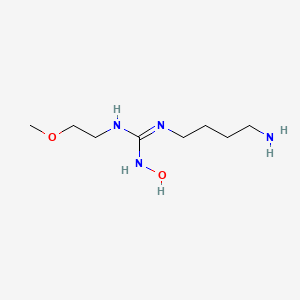
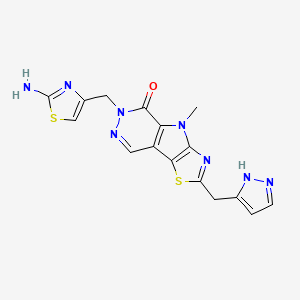
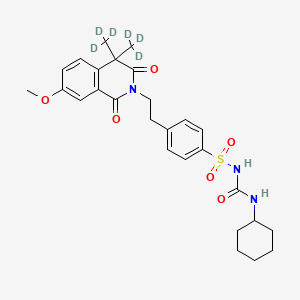
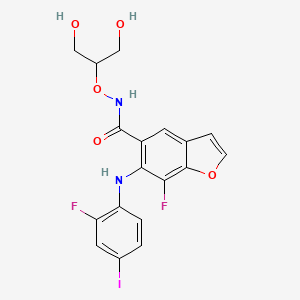
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)


